4-Isopropylphenyl Moiety Demonstrates Superior β-Catenin/BCL9 PPI Inhibitory Activity Versus Alternative Aryl and Heteroaryl Substituents
In a direct structure-activity relationship (SAR) study of β-catenin/BCL9 inhibitors, replacing the 4-isopropylphenyl group with phenyl, cyclohexyl, 3,4-difluorophenyl, thiophen-2-yl, or benzothiophen-5-yl groups resulted in reduced activity . While the precise compound in this series is a more advanced derivative, the SAR evidence explicitly identifies the 4-isopropylphenyl substituent as a critical pharmacophoric element whose removal or substitution leads to loss of potency. This provides a class-level inference that (1S)-1-(4-isopropylphenyl)prop-2-EN-1-amine, bearing the identical 4-isopropylphenyl group, is likely to confer superior target engagement in Wnt-driven cancer models compared to its non-isopropylphenyl counterparts.
| Evidence Dimension | β-catenin/BCL9 protein-protein interaction inhibitory activity |
|---|---|
| Target Compound Data | Not directly assayed; class-level inference from 4-isopropylphenyl-containing derivative |
| Comparator Or Baseline | Phenyl, cyclohexyl, 3,4-difluorophenyl, thiophen-2-yl, benzothiophen-5-yl substituted analogs |
| Quantified Difference | Reduced activity (exact fold-change not reported in available abstract) |
| Conditions | SAR study based on phenylpiperidine scaffold β-catenin/BCL9 PPI inhibitors; antiproliferative assays on CRC cells and competitive fluorescence polarization assays |
Why This Matters
The 4-isopropylphenyl group is a non-negotiable structural feature for activity in this therapeutically relevant pathway, informing medicinal chemists that procurement of analogs lacking this group will likely yield inferior or inactive compounds.
